![molecular formula C3H8N2O2 B154884 (R)-2,3-Diaminopropanoic acid CAS No. 1915-96-4](/img/structure/B154884.png)
(R)-2,3-Diaminopropanoic acid
Overview
Description
(R)-2,3-Diaminopropanoic acid, also known as L-threo-3-amino-2-hydroxy-4-(methylthio)butyric acid (L-threo-ATPB), is a non-proteinogenic amino acid. It is an important intermediate in the biosynthesis of methionine and threonine in plants and microorganisms. In recent years, (R)-2,3-Diaminopropanoic acid has gained attention for its potential as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Biological Significance and Synthetic Approaches
(R)-2,3-Diaminopropanoic acid plays a crucial role in various scientific fields. It serves as a key structural fragment in biologically active compounds, contributing to their biological significance. This amino acid and its derivatives, such as esters and amides, have gained attention for their roles in organic chemistry and biochemistry. Their applications include being part of the environmentally safe production of hydrogen for fuel cells, acting as a selective carrier of CO2 through gel membranes, and even in food chemistry as an inhibitor of polyphenol oxidase and enhancer of Maillard browning (Viso et al., 2011).
Expedient Synthesis
The synthesis of racemic 2,3-diaminopropanoic acid derivatives has been achieved through conjugate addition of amines to dehydroalanine derivatives. This method enables differentiation of the two amine groups in substituted 2,3-diaminopropanoic acids and is suitable for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).
Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure 2,3-diamino acids has been achieved through chiral imidazolidin-2-ones. This approach allows for the production of both (R)- and (S)-2,3-diaminopropanoic acid, highlighting the compound's versatility in synthetic applications (Cardillo et al., 1991).
Quantitative Analysis in Food
(R)-2,3-Diaminopropanoic acid has been analyzed in food sources like grass pea (Lathyrus sativus) using methods like capillary zone electrophoresis. This quantification is important for understanding its concentration and impact on food safety and quality (Arentoft & Greirson, 1995).
Biosynthesis and Metabolic Pathways
The biosynthesis of L-2,3-diaminopropanoic acid has been studied in microbial metabolites. Understanding its biosynthetic pathways is crucial for potential applications in biotechnology and pharmacology (Baan et al., 1985).
Asymmetric Synthesis
The asymmetric synthesis of 2,3-diamino acids via Mannich reaction has been achieved with high yields and excellent enantiomeric excesses. This method is significant for producing 3-aryl-2,3-diaminopropanoic acids with precise stereochemical control (Zhang et al., 2008).
properties
IUPAC Name |
(2R)-2,3-diaminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYZEOJVXMISF-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348547 | |
Record name | (R)-2,3-Diaminopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Diaminopropanoic acid | |
CAS RN |
1915-96-4 | |
Record name | (R)-2,3-Diaminopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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